3-Bromo-2-thienylzinc bromide

Übersicht

Beschreibung

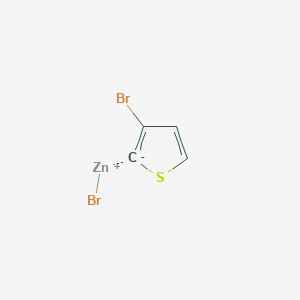

3-Bromo-2-thienylzinc bromide: is an organozinc compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which is further bonded to a zinc bromide moiety. The molecular formula of this compound is C4H2Br2SZn .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromo-2-thienylzinc bromide is typically synthesized through the metallation of 3-bromothiophene. This process involves the reaction of 3-bromothiophene with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-thienylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling. These reactions involve the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Negishi Coupling: Palladium or nickel catalysts, organozinc reagents.

Stille Coupling: Palladium catalysts, organotin compounds.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are important intermediates in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

One of the primary applications of 3-bromo-2-thienylzinc bromide is its use as a precursor in the synthesis of pharmaceutical agents. It has been reported that this compound can facilitate the formation of biologically active molecules through cross-coupling reactions with various electrophiles. For instance, Nakamura et al. highlighted its utility in synthesizing compounds that exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer properties .

Cross-Coupling Reactions

The compound is particularly effective in cross-coupling reactions, such as the Suzuki and Negishi coupling methods. These reactions typically involve the coupling of organozinc reagents with halides or other electrophiles to form carbon-carbon bonds. The high reactivity of this compound allows for efficient coupling under mild conditions, making it a preferred reagent in synthetic methodologies .

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Electrophile Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl Halides | 85 | Nakamura et al. |

| Negishi Coupling | Alkyl Halides | 78 | Cho et al. |

| Stille Coupling | Vinyl Halides | 90 | Kim et al. |

Material Science Applications

In material science, this compound is utilized in the synthesis of thiophene-based polymers, which are important in electronic applications such as organic photovoltaics and organic light-emitting diodes (OLEDs). The polymerization of thiophene derivatives leads to materials with desirable electronic properties, making them suitable for use in flexible electronics and solar cells .

Case Study: Regioregular Poly(3-hexylthiophene) Synthesis

A notable case study involves the use of this compound in the preparation of regioregular poly(3-hexylthiophene) (P3HT). This polymer has been extensively studied for its application in organic solar cells due to its high charge mobility and stability. The synthesis process involves using zinc dust to facilitate the oxidative insertion into the carbon-bromine bond, yielding a highly regioregular polymer structure .

Agricultural Applications

Beyond pharmaceuticals and materials science, there is emerging interest in the application of this compound in agrochemicals. Its derivatives have been explored as potential herbicides and pesticides, contributing to sustainable agricultural practices by providing effective solutions for pest management .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-thienylzinc bromide in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the bromine atom on the thiophene ring, forming a palladium-thiophene complex.

Transmetalation: The zinc moiety transfers the thiophene group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2-thienylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions but with magnesium instead of zinc.

3-Bromo-2-thienylboronic acid: Used in Suzuki-Miyaura coupling reactions, similar to 3-Bromo-2-thienylzinc bromide but with boron instead of zinc

Uniqueness: this compound is unique due to its high reactivity and stability in cross-coupling reactions. The presence of zinc provides a balance between reactivity and selectivity, making it a preferred choice in many synthetic applications .

Biologische Aktivität

3-Bromo-2-thienylzinc bromide is an organozinc compound that has garnered attention in synthetic organic chemistry due to its potential applications in various biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Overview of this compound

This compound is synthesized through the oxidative addition of zinc to 3-bromo-2-thiophene, which allows for the formation of thiophene-based organozinc reagents. These reagents are valuable intermediates in cross-coupling reactions, which are essential for constructing complex organic molecules.

Anticancer Properties

Research has indicated that substituted thiophene derivatives, including those involving this compound, exhibit significant anticancer activity. A study highlighted the role of these derivatives in inhibiting the Akt signaling pathway, which is often dysregulated in various cancers such as ovarian and breast cancer. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Antimicrobial Activity

In addition to anticancer properties, thiophene derivatives have shown antimicrobial activity. The mechanism involves disrupting bacterial cell wall synthesis, making them potential candidates for developing new antibiotics . The structural features of this compound may enhance its effectiveness against resistant strains.

Anti-inflammatory Effects

Recent studies have also explored the anti-inflammatory properties of thiophene derivatives. They have been shown to modulate cytokine production, which is crucial in inflammatory responses. This suggests that compounds like this compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

- Synthesis and Reactivity : A study demonstrated the efficient synthesis of this compound using highly active zinc under mild conditions. The resulting organozinc reagent was successfully applied in cross-coupling reactions with various electrophiles, yielding products with significant biological activities .

- Mechanistic Insights : Another investigation provided insights into the mechanistic pathways through which thiophene derivatives exert their biological effects. The study focused on the interaction between these compounds and cellular signaling pathways, particularly those involved in cancer progression .

- Therapeutic Applications : The potential therapeutic applications of this compound were highlighted in a review discussing its role as a building block for synthesizing more complex molecules with enhanced biological activities. This positions it as a valuable compound in drug discovery efforts .

Eigenschaften

IUPAC Name |

3-bromo-2H-thiophen-2-ide;bromozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Zn/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABCAJNWRLICPZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS[C-]=C1Br.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2SZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672325-70-1 | |

| Record name | 672325-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.